REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:5]=[CH:4][CH:3]=1.C([Li])CCC.[F:21][C:22]([F:32])([F:31])[C:23](N1CCOCC1)=[O:24].[Cl-].[NH4+]>C1COCC1.C(OCC)(=O)C>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13])[C:5]([C:23](=[O:24])[C:22]([F:32])([F:31])[F:21])=[CH:4][CH:3]=1 |f:3.4|
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Name
|
|
Quantity
|
8 g
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Type
|
reactant
|
Smiles
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ClC1=CC=CC(=N1)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
55 mL
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Type
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reactant
|
Smiles
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C(CCC)[Li]
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Name
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|
Quantity
|
12.8 g
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Type
|
reactant
|
Smiles
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FC(C(=O)N1CCOCC1)(F)F
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
350 mL
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Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
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Name
|
|
Quantity
|
1 L
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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-50 °C
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Type
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CUSTOM
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Details
|
stirred at 0° C. for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the dropwise addition
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Type
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TEMPERATURE
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Details
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the reaction was warmed gradually to −10° C.
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Type
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TEMPERATURE
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Details
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Subsequently, the mixture was cooled again to −40° C.
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Type
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ADDITION
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Details
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were added
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Type
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STIRRING
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Details
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The reaction solution was stirred at −40° C. for 1 h
|
Duration
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1 h
|
Type
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EXTRACTION
|
Details
|
extracted
|
Type
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CUSTOM
|
Details
|
The organic phase was removed
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was chromatographed on silica gel (eluent: cyclohexane/ethyl acetate 10:1)
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Type
|
CUSTOM
|
Details
|
9 g (79% of theory) of the product were obtained as an oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(=N1)NC(OC(C)(C)C)=O)C(C(F)(F)F)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |